molecular formula C18H19NO6S B2486681 methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate CAS No. 1396794-05-0

methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2486681
CAS No.: 1396794-05-0
M. Wt: 377.41
InChI Key: WXAWZJBPKDSPOL-UHFFFAOYSA-N
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Description

Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that belongs to the class of sulfonamides This compound features a benzoate ester linked to a sulfonamide group, which is further connected to a chroman ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized via the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Sulfonamide Formation: The chroman derivative is then reacted with a sulfonyl chloride to form the sulfonamide linkage. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of chromanone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share the sulfonamide and benzoate ester functionalities but differ in their substituents on the sulfonamide nitrogen.

    Chromanone derivatives: Compounds with a similar chroman ring structure but different functional groups.

Uniqueness

Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

methyl 4-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-24-17(20)13-6-8-14(9-7-13)26(22,23)19-12-18(21)10-11-25-16-5-3-2-4-15(16)18/h2-9,19,21H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAWZJBPKDSPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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